2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one
Description
Properties
IUPAC Name |
2-tert-butyl-3-hydroxy-4-methoxy-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)8-6-5-7-9(17-4)10(8)12(14)16/h5-7,12,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCZLBSINNXAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2=C(C1=O)C=CC=C2OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682053 | |
| Record name | 2-tert-Butyl-3-hydroxy-4-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245563-21-6 | |
| Record name | 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-4-methoxy-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-3-hydroxy-4-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanism
The hypervalent iodine-mediated approach, as detailed in recent protocols, involves a three-step sequence to construct the isoindolinone core. Initial condensation of 2-alkynylbenzamides with tert-butyl-containing precursors forms the backbone, followed by fluorination using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The critical hydroxyl group at position 3 is introduced via hydrolysis under basic conditions (NaOH/MeOH, 30°C, 16 h), achieving 73% yield for analogous structures.
Optimization Insights
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Solvent System : Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are preferred for fluorination steps due to their compatibility with Et₃N·3HF.
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Catalyst Loading : 20 mol% p-iodotoluene ensures efficient radical propagation during fluoromethylation.
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Workup Considerations : Slow addition to NaHCO₃ sat. solution mitigates CO₂ effervescence during extraction.
Copper-Catalyzed Cyclization of Benzamide Derivatives
Advantages Over Noble Metal Catalysts
This method avoids costly palladium or rhodium catalysts, utilizing Cu(OAc)₂ (0.65 mmol per 0.50 mmol substrate) for oxidative C–H/N–H activation. The air atmosphere acts as a terminal oxidant, enhancing sustainability.
Grignard Reagent-Mediated tert-Butyl Incorporation
Stepwise Functionalization
Ambeed’s synthesis of tert-butyl azetidine carboxylates provides a model for introducing bulky alkyl groups. Applied to isoindolinones:
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Ketone Formation : tert-Butyl 3-oxoazetidine-1-carboxylate is treated with methyl magnesium bromide (3M in Et₂O) at 0°C.
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Nucleophilic Addition : The Grignard reagent attacks the carbonyl, forming a tertiary alcohol intermediate (87% yield).
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Methoxy Group Installation : Subsequent methylation with iodomethane/K₂CO₃ in DMF introduces the 4-methoxy substituent.
Purification Strategies
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Chromatography : Biotage systems with hexanes/EtOAc (1:1) effectively separate stereoisomers.
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Crystallization : Ethanol/water mixtures (7:3) precipitate the final product.
Comparative Analysis of Synthetic Routes
Key Observations :
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The copper-catalyzed route offers the best scalability for industrial applications.
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Hypervalent iodine methods provide superior stereocontrol but require stringent anhydrous conditions.
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Grignard approaches, while high-yielding, necessitate cryogenic temperatures, limiting throughput.
Challenges in Functional Group Compatibility
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the isoindolinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield a secondary alcohol .
Scientific Research Applications
2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound is used in studies investigating the biological activity of isoindolinone derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in inflammatory and neurological pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to 3-benzyl-3-hydroxy-2-(4-methylbenzyl)isoindolin-1-one (1l), a structurally related isoindolinone derivative synthesized via a ring-opening reaction between (Z)-3-benzylideneisobenzofuran-1(3H)-one and 4-methylbenzylamine . Key differences include:
| Property | 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one | 3-Benzyl-3-hydroxy-2-(4-methylbenzyl)isoindolin-1-one (1l) |
|---|---|---|
| Substituents | - 2: tert-butyl - 3: hydroxyl - 4: methoxy |
- 2: 4-methylbenzyl - 3: hydroxyl - 3: benzyl |
| Steric Profile | Bulky tert-butyl enhances steric hindrance | Benzyl/4-methylbenzyl groups introduce moderate steric bulk |
| Electronic Effects | Methoxy (electron-donating) alters ring electron density | Methylbenzyl (weak electron-donating) influences reactivity |
| Hydrogen Bonding | Hydroxyl at position 3 enables H-bonding | Hydroxyl at position 3 similarly facilitates H-bonding |
Research Findings and Implications
Steric Effects : The tert-butyl group in the target compound likely reduces reactivity in nucleophilic reactions compared to the less hindered benzyl groups in 1l . This could impact its utility in further derivatization.
Solubility : The methoxy group in the target compound may enhance solubility in polar solvents relative to 1l , which has hydrophobic benzyl substituents.
The tert-butyl derivative’s bioactivity remains speculative without experimental data .
Biological Activity
2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one is a chemical compound with the molecular formula C13H17NO3, classified as a derivative of isoindolinone. This compound is notable for its diverse biological activities, particularly in medicinal chemistry, where it serves as a potential therapeutic agent for various diseases.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory prostaglandins. This mechanism is crucial for its potential applications in treating inflammatory disorders and pain management.
Anticancer Properties
Studies have shown that isoindolinone derivatives, including this compound, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways. For instance, they may affect the expression of genes involved in cell cycle regulation and apoptosis .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. It has been suggested that this compound can promote neuronal growth and improve neuronal structure, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its action on synaptic connectivity and plasticity highlights its relevance in neurological research .
Study 1: Anticancer Activity
A study investigated the effects of various isoindolinone derivatives on cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound demonstrated a dose-dependent response, emphasizing its potential as an anticancer agent.
Study 2: Neuroprotection
In a preclinical model of neurodegeneration, the administration of this compound resulted in improved cognitive function and reduced neuronal loss. The compound appeared to enhance synaptic plasticity and promote neurogenesis, supporting its role as a neuroprotective agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Tert-butyl, hydroxy, methoxy groups | Anticancer, anti-inflammatory, neuroprotective |
| 2-Tert-butyl-3-hydroxy-4-methoxybenzamide | Benzamide core | Limited anticancer activity compared to isoindolinones |
| 2-Tert-butyl-3-hydroxyisoindoline | Lacks methoxy group | Reduced biological activity |
The table above illustrates how structural variations influence the biological activity of related compounds. The unique combination of substituents in this compound contributes to its distinct therapeutic potential.
Q & A
Q. What established synthetic routes are available for 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions involving substituted isoindolinone precursors. For example, refluxing with acetic acid and sodium acetate as a catalyst can facilitate cyclization and functional group incorporation, followed by purification via recrystallization . Optimization may involve adjusting solvent polarity, reaction time, and temperature to enhance yield and purity. Parallel monitoring with TLC or HPLC is recommended to track intermediate formation .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the tert-butyl, hydroxy, and methoxy substituents, particularly through H and C NMR analysis of coupling patterns and chemical shifts . X-ray crystallography provides definitive confirmation of stereochemistry and molecular packing, as demonstrated in isoindolinone derivatives . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Stability studies should involve incubating the compound in buffered solutions (pH 3–9) at controlled temperatures (e.g., 25°C, 40°C). Degradation products can be monitored via HPLC with UV detection, while kinetic modeling (e.g., Arrhenius plots) predicts shelf-life . Surface interactions, such as adsorption on silica or glass, may require additional analysis using microspectroscopic imaging .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved during characterization?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Researchers should:
Q. What strategies improve synthetic yield in reflux-based protocols for this compound?
Yield optimization may involve:
- Catalyst screening : Replacing sodium acetate with stronger bases (e.g., DBU) to accelerate cyclization .
- Solvent selection : High-boiling solvents (e.g., DMF) improve solubility of intermediates .
- Microwave-assisted synthesis : Reduces reaction time and minimizes side-product formation .
Q. How can researchers investigate the compound’s interaction with biological macromolecules (e.g., proteins or DNA)?
Q. What methodologies ensure reproducibility in multi-step synthesis of this compound?
Reproducibility requires:
- Strict control of reaction variables (moisture, oxygen levels) via Schlenk techniques .
- Detailed documentation of purification steps (e.g., column chromatography gradients, recrystallization solvents) .
- Inter-laboratory validation using standardized protocols and reference materials .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting results in biological activity assays (e.g., inconsistent IC50 values)?
- Dose-response validation : Repeat assays with triplicate measurements and include positive/negative controls .
- Cellular vs. cell-free systems : Compare activity in intact cells (e.g., viability assays) and isolated enzyme preparations to identify off-target effects .
- Meta-analysis : Cross-reference with structurally similar compounds to identify trends or outliers .
Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data?
- Multivariate regression : Correlates substituent electronic parameters (Hammett σ) with activity .
- Principal Component Analysis (PCA) : Reduces dimensionality in datasets with multiple variables (e.g., logP, polar surface area) .
- Machine learning : Trains models on existing SAR data to predict novel derivatives’ efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
